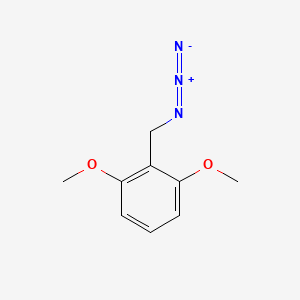

2-(Azidomethyl)-1,3-dimethoxybenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11N3O2 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

2-(azidomethyl)-1,3-dimethoxybenzene |

InChI |

InChI=1S/C9H11N3O2/c1-13-8-4-3-5-9(14-2)7(8)6-11-12-10/h3-5H,6H2,1-2H3 |

InChI Key |

HZUOJIKFHSASOR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)CN=[N+]=[N-] |

Origin of Product |

United States |

Nitrene Mediated Cascades:thermal or Transition Metal Catalyzed Decomposition of the Azide Group Results in the Extrusion of Dinitrogen Gas N₂ and the Formation of a Highly Reactive Nitrene Intermediate. This Nitrene Can then Undergo a Variety of Intramolecular Reactions. a Prominent Pathway is C H Amination, Where the Nitrene Inserts into a Nearby C H Bond.nih.govif a Suitable Alkyl Chain Were Attached to the Aromatic Ring E.g., at the C4 Position , the Benzylic Nitrene Could Insert into One of Its C H Bonds to Form a Fused, Nitrogen Containing Heterocyclic Ring System, Such As a Tetrahydroisoquinoline or an Azepine Derivative. the Electron Rich Nature of the Dimethoxybenzene Ring Could Also Influence the Reactivity and Stability of the Nitrene Intermediate.

The following table outlines a hypothetical domino reaction for the synthesis of a fused indoline (B122111) derivative, initiated by the intramolecular reaction of the azide (B81097) functionality.

| Step | Reaction Type | Reactant/Intermediate | Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Azide Decomposition | 2-(Azidomethyl)-4-ethyl-1,3-dimethoxybenzene | Rh₂(OAc)₄, heat | Benzylic Nitrene Intermediate |

| 2 | Intramolecular C-H Amination | Benzylic Nitrene Intermediate | Intramolecular | 5,7-Dimethoxy-4-methylindoline |

Synergistic Reactivity of Azide and Aromatic Functionalities

The true synthetic potential of 2-(azidomethyl)-1,3-dimethoxybenzene (B6154457) is realized through the synergistic interplay between the azide group and the activated aromatic ring. This synergy is not merely the sum of the reactivities of the individual parts but a cooperative effect where one functionality enables or directs the transformation of the other, leading to the formation of complex heterocyclic structures. nih.gov

The primary mode of synergy involves intramolecular reactions where the azide (or its derived nitrene) reacts directly with the aromatic ring or with one of the methoxy (B1213986) substituents. The electron-donating methoxy groups make the aromatic ring highly nucleophilic. organicchemistrytutor.comlibretexts.org This enhanced nucleophilicity facilitates intramolecular cyclization pathways that might be disfavored in less electron-rich systems.

For example, upon formation of the benzylic nitrene, an intramolecular electrophilic attack on the activated C4 or C6 position of the benzene (B151609) ring could occur, leading to the formation of a spirocyclic intermediate. Subsequent rearrangement of this intermediate could yield fused heterocyclic products. While direct nitrene addition to an aromatic ring is complex, the high electron density of the dimethoxybenzene system makes such pathways more plausible.

Another synergistic pathway could involve an intramolecular condensation reaction. For example, rhodium-catalyzed reactions of benzyl (B1604629) azides with tethered diazoesters have been shown to afford isoindoles through the nucleophilic attack of the azide onto a rhodium carbenoid, followed by cyclization and tautomerization. acs.org A similar strategy could be envisioned for derivatives of this compound, where the aromatic ring itself participates in the cyclization step of a multicomponent reaction. The Ugi four-component reaction, for instance, can utilize azides as masked primary amines. beilstein-journals.org A process starting with this compound could generate a complex acyclic intermediate that is pre-organized for a subsequent intramolecular cyclization onto the activated aromatic ring, driven by the proximity of the reacting groups and the electronic nature of the ring system.

Ultimately, the dimethoxybenzene moiety acts as an electron-rich platform that both pre-organizes the reactive azide group for intramolecular reactions and electronically activates the sites for cyclization, demonstrating a powerful synergistic strategy for the efficient synthesis of complex nitrogen-containing heterocycles.

Chemical Reactivity and Transformation Pathways of 2 Azidomethyl 1,3 Dimethoxybenzene

Azide (B81097) Group Reactivity

The azide group (-N₃) is a cornerstone of modern synthetic chemistry, valued for its stability under many reaction conditions while possessing the ability to undergo highly specific and efficient transformations. wikipedia.orgijrpc.com It is considered a bioorthogonal functional group, meaning it is largely inert within complex biological systems, a feature that has propelled its use in chemical biology. acs.orgnih.govmdpi.com The azide acts as a soft electrophile, which contributes to its selective reactivity. aip.org In 2-(azidomethyl)-1,3-dimethoxybenzene (B6154457), this functional group is attached to a benzylic carbon, influencing its electronic properties and reactivity in various cycloaddition pathways.

Cycloaddition Reactions

The azide functional group is a classic 1,3-dipole, making it an ideal participant in 1,3-dipolar cycloaddition reactions. wikipedia.orgnih.gov This class of reactions involves the combination of a 1,3-dipole with a "dipolarophile" (typically an alkene or alkyne) to form a five-membered heterocyclic ring. wikipedia.org For azides, these reactions provide a powerful route to synthesize triazole and triazoline rings. wikipedia.orgresearchgate.net

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, a concept introduced to describe reactions that are high-yielding, wide in scope, stereospecific, and simple to perform. wikipedia.orgchemeurope.comnih.gov This reaction unites organic azides, such as this compound, with terminal alkynes to exclusively form 1,4-disubstituted 1,2,3-triazoles. nih.gov Unlike the uncatalyzed thermal Huisgen cycloaddition, which requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant proceeds under mild conditions, including at room temperature and in aqueous solutions, with remarkable regioselectivity. wikipedia.orgnih.govorganic-chemistry.org The reaction is compatible with a wide array of functional groups, making it exceptionally versatile for applications ranging from materials science to bioconjugation. organic-chemistry.orgbioclone.net

While specific mechanistic studies focusing solely on this compound are not extensively documented, its reactivity in CuAAC is expected to follow the well-established mechanism for benzylic azides. acs.orgunizar.es The catalytic cycle is a stepwise process, a departure from the concerted mechanism of the thermal Huisgen cycloaddition. wikipedia.orgnih.gov

The key steps of the generally accepted mechanism are:

Formation of Copper(I)-Acetylide: The reaction initiates with the coordination of the copper(I) catalyst to the terminal alkyne. wikipedia.org This coordination significantly increases the acidity of the terminal proton, facilitating its removal by a base (if present) to form a highly nucleophilic copper(I)-acetylide intermediate. wikipedia.orgresearchgate.netrsc.org In some systems, the reaction can proceed without an external base. wikipedia.org

Activation and Coordination: The organic azide, in this case, this compound, coordinates to the copper center. wikipedia.org Kinetic and computational studies suggest that the transition state may involve a dinuclear copper complex, where one copper atom binds the acetylide and the other activates the azide. wikipedia.orgnih.gov This pre-reactive complexation orients the reactants for the subsequent cyclization. nih.gov

Cyclization: The terminal nitrogen of the azide attacks the internal carbon of the copper acetylide. This is followed by a ring-closing step to form a six-membered copper-containing metallacycle intermediate. wikipedia.org

Rearomatization and Protonolysis: This intermediate undergoes rearrangement to form the stable 1,2,3-triazole ring. A subsequent protonolysis step cleaves the copper-triazole bond, releasing the final product and regenerating the active copper(I) catalyst for the next cycle. wikipedia.org

This catalytic cycle dramatically accelerates the reaction by a factor of up to 10⁷ compared to the uncatalyzed version and ensures the exclusive formation of the 1,4-regioisomer. organic-chemistry.org

The CuAAC reaction is renowned for its broad substrate scope and high functional group tolerance. beilstein-journals.org Consequently, this compound is expected to react efficiently with a diverse range of terminal alkynes.

Scope:

Aromatic and Aliphatic Alkynes: Both aromatic alkynes (e.g., phenylacetylene (B144264) and its derivatives) and aliphatic alkynes (e.g., 1-hexyne) are effective coupling partners. acs.orgunizar.es Aromatic alkynes bearing either electron-donating or electron-withdrawing substituents react efficiently. acs.org

Functional Group Tolerance: The reaction conditions are mild and compatible with numerous functional groups, including alcohols, ethers, esters, amides, and carboxylic acids. organic-chemistry.orgbeilstein-journals.org This allows for the synthesis of complex, functionalized triazoles without the need for extensive protecting group strategies.

Steric Hindrance: While the reaction is generally robust, significant steric hindrance near the reacting centers on either the azide or the alkyne can slow the reaction rate. acs.org However, even sterically demanding substrates typically proceed to completion, sometimes requiring longer reaction times or slightly elevated temperatures. unizar.es

Limitations:

Internal Alkynes: The standard CuAAC protocol is generally not effective for internal alkynes. acs.orgnih.gov This limitation is a direct consequence of the mechanism, which requires the formation of a copper-acetylide from a terminal alkyne. researchgate.net However, ruthenium-catalyzed variants (RuAAC) can be used to generate 1,5-substituted triazoles from both terminal and internal alkynes. wikipedia.orgorganic-chemistry.org

Copper-Sensitive Substrates: The use of a copper catalyst can be problematic for certain applications, particularly in living systems where copper ions can be toxic. acs.orgnih.gov Furthermore, some functional groups, like thiols, can coordinate to and poison the copper catalyst. The development of stabilizing ligands and copper-free click reactions has addressed these limitations. ijrpc.comnih.gov

The following table illustrates the expected products from the CuAAC reaction of this compound with various representative terminal alkynes.

| Alkyne Coupling Partner | Chemical Structure of Alkyne | Expected Triazole Product |

|---|---|---|

| Phenylacetylene | C₆H₅C≡CH | 1-((2,6-Dimethoxybenzyl)-4-phenyl-1H-1,2,3-triazole |

| Propargyl alcohol | HC≡CCH₂OH | (1-((2,6-Dimethoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol |

| 1-Hexyne | HC≡C(CH₂)₃CH₃ | 1-((2,6-Dimethoxybenzyl)-4-butyl-1H-1,2,3-triazole |

| Methyl propiolate | HC≡CCOOCH₃ | Methyl 1-((2,6-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxylate |

To overcome the cytotoxicity associated with the copper catalyst in CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a truly bioorthogonal reaction. magtech.com.cn This reaction does not require any metal catalyst; instead, it relies on the high ring strain of a cyclooctyne (B158145) derivative to accelerate the cycloaddition with an azide. magtech.com.cnnih.gov The release of this strain provides the thermodynamic driving force for the reaction. magtech.com.cn

As an organic azide, this compound is a suitable substrate for SPAAC. The reaction proceeds rapidly and with high selectivity under physiological conditions (aqueous environment, neutral pH, ambient temperature), making it an invaluable tool for labeling biomolecules in living cells and organisms. nih.gov

Various generations of cyclooctynes have been developed to enhance reaction kinetics and improve stability and solubility, including dibenzocyclooctynes (DIBO), bicyclononynes (BCN), and difluorinated cyclooctynes (DIFO). magtech.com.cnnih.govacs.org The choice of cyclooctyne allows for tuning the reaction rate for specific applications. researchgate.net SPAAC has become a cornerstone of chemical biology, used for glycan imaging, proteomics, and drug targeting. mdpi.comnih.gov

While the reaction with alkynes is the most prominent, the azide group in this compound can also participate in 1,3-dipolar cycloadditions with other dipolarophiles, such as alkenes. wikipedia.orgresearchgate.net

The thermal (uncatalyzed) Huisgen cycloaddition between an azide and an alkene typically requires elevated temperatures and is often sluggish. wikipedia.org The reactivity of the alkene dipolarophile is a key factor; electron-deficient alkenes generally react more readily than electron-rich or unactivated alkenes. nih.gov These reactions lead to the formation of triazoline rings, which may be unstable and can sometimes rearomatize through the elimination of a substituent.

Unlike the highly regioselective CuAAC, the thermal cycloaddition with unsymmetrical alkenes can produce a mixture of regioisomers. wikipedia.org The regioselectivity is governed by the electronic properties of both the azide and the alkene, as predicted by frontier molecular orbital (FMO) theory. researchgate.net

Besides alkenes, other dipolarophiles can react with azides, including nitriles to form tetrazoles, and in some cases, carbonyls, although these reactions are less common. ijrpc.comnih.gov However, for synthetic efficiency and selectivity, the catalyzed or strain-promoted cycloadditions with alkynes are overwhelmingly preferred. organic-chemistry.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,2,3-Triazole Formation (Click Chemistry)

Reduction of the Azide Group to Amines

The transformation of the azide group into a primary amine is a fundamental and widely utilized reaction in organic synthesis. This conversion can be accomplished through various methods, which are broadly categorized into catalytic hydrogenation and the use of stoichiometric reducing agents.

Catalytic hydrogenation is a highly efficient method for the reduction of azides to their corresponding primary amines. This process typically involves treating the azide with hydrogen gas (H₂) in the presence of a metal catalyst. For the conversion of this compound to (2,6-dimethoxyphenyl)methanamine, common catalysts such as Palladium on carbon (Pd/C) or Adams' catalyst (PtO₂) are effective. organic-chemistry.org The reaction is generally clean, proceeds under mild conditions, and produces high yields of the amine with nitrogen gas as the only byproduct. Solvents like ethanol, methanol, or ethyl acetate (B1210297) are commonly employed. The use of certain inhibitors can prevent the hydrogenolysis of other sensitive functional groups, such as benzyl (B1604629) ethers, if present in the molecule. organic-chemistry.org

| Catalyst System | Typical Conditions | Substrate Scope | Reference |

|---|---|---|---|

| Pd/C (5-10%) | H₂ (1 atm), RT, Ethanol/Methanol | Alkyl, Aryl, and Benzylic Azides | organic-chemistry.org |

| PtO₂ (Adams' catalyst) | H₂ (1-3 atm), RT, Ethanol/Ethyl Acetate | Wide range of azides, effective for resistant substrates | organic-chemistry.org |

| Ni-Mo/γ-Al₂O₃ | H₂, High Temperature/Pressure | Used in hydrodenitrogenation processes | mdpi.com |

| Raney Nickel | H₂ (1-50 atm), RT-100°C, Ethanol | Aliphatic and Aromatic Azides |

A diverse array of stoichiometric reagents can achieve the reduction of azides to amines, often with excellent chemoselectivity that allows for the preservation of other reducible functional groups. These methods are particularly useful when catalytic hydrogenation is not feasible due to catalyst poisoning or over-reduction of other functionalities.

Common stoichiometric reducing agents include:

Metal Hydrides: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) readily reduce azides to amines. However, its high reactivity can limit its use with sensitive substrates containing esters or ketones. Sodium borohydride (B1222165) (NaBH₄) is generally milder and requires a catalyst or specific conditions, such as in combination with copper (II) sulfate (B86663) or in the presence of tin(IV) 1,2-benzenedithiolate, to efficiently reduce azides. organic-chemistry.orgsemanticscholar.org

Metal-Based Systems: Combinations like zinc powder with ammonium (B1175870) chloride provide a mild and effective method for reducing alkyl and acyl azides. researchgate.net Another notable system is the use of sodium iodide in the presence of a Lewis acid like cerium(III) chloride heptahydrate (CeCl₃·7H₂O), which reduces azides to primary amines under neutral conditions in refluxing acetonitrile. researchgate.net

Staudinger Reaction: This reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form a phosphazide (B1677712) intermediate. Subsequent hydrolysis with water yields the primary amine and triphenylphosphine oxide. The Staudinger reaction is known for its exceptionally mild conditions and high chemoselectivity.

| Reagent | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous Ether/THF, 0°C to RT | Powerful and fast | Highly reactive, not chemoselective | |

| PPh₃ / H₂O (Staudinger Reaction) | THF/Water, RT | Extremely mild, high chemoselectivity | Stoichiometric phosphine oxide byproduct | |

| Zn / NH₄Cl | Methanol/Water, RT | Mild, inexpensive | Can be slow, heterogeneous reaction | researchgate.net |

| NaBH₄ / Catalyst (e.g., Cu(II) salts) | Methanol, RT | Milder than LiAlH₄, readily available | Requires a co-reagent or catalyst | semanticscholar.org |

| CeCl₃·7H₂O / NaI | Acetonitrile, reflux | Mild, neutral conditions, inexpensive | Requires elevated temperature | researchgate.net |

Reactions Involving Nitrene Intermediates

Upon thermolysis or photolysis, this compound can extrude a molecule of dinitrogen (N₂) to generate a highly reactive, electron-deficient species known as a nitrene. egyankosh.ac.in The resulting (2,6-dimethoxyphenyl)methylnitrene is a transient intermediate that rapidly undergoes further reactions to achieve stability. egyankosh.ac.in The specific reaction pathway depends on the reaction conditions and the electronic state (singlet or triplet) of the nitrene.

Potential reaction pathways for this nitrene intermediate include:

Intramolecular C-H Insertion: The nitrene can insert into a nearby C-H bond within the same molecule. Insertion into one of the ortho-methyl groups of the methoxy (B1213986) substituents would lead to the formation of a five-membered heterocyclic ring. Insertion into a C-H bond of the aromatic ring is also possible, which would result in the formation of a seven-membered ring system containing nitrogen (an azepine derivative).

Rearrangement: Alkyl nitrenes are known to undergo rapid 1,2-hydride shifts to form the corresponding imine. egyankosh.ac.in In this case, the benzylic nitrene could rearrange to form 2,6-dimethoxybenzaldimine.

Intermolecular Reactions: In the presence of other substrates, the nitrene can participate in intermolecular reactions. For example, it can add to alkenes to form aziridines or undergo C-H insertion with solvent or other reactant molecules.

Dimerization: In the absence of other viable reaction pathways, nitrene intermediates can dimerize to form azo compounds.

The generation of nitrenes from azides is a common method for their formation, and their subsequent reactions are a cornerstone of modern synthetic chemistry for creating complex nitrogen-containing molecules. egyankosh.ac.inslideshare.net

Reactivity of the 1,3-Dimethoxybenzene (B93181) Aromatic Core

The 1,3-dimethoxybenzene ring is a highly activated aromatic system due to the presence of two powerful electron-donating methoxy groups. This high electron density dictates the core's reactivity, making it highly susceptible to electrophilic attack and amenable to specific metalation strategies.

Electrophilic Aromatic Substitution Reactions

The two methoxy groups are strong activating groups and are ortho, para-directors. In the 1,3-disubstituted pattern, their directing effects are additive and strongly influence the position of incoming electrophiles. The positions ortho and para to each methoxy group (C2, C4, C6) are electronically activated.

Positional Reactivity:

C4 and C6: These positions are equivalent and represent the most activated sites for electrophilic attack. They are para to one methoxy group and ortho to the other, benefiting from strong resonance stabilization of the cationic intermediate (the arenium ion). byjus.com

C2: This position is ortho to both methoxy groups. While it is also highly activated, it is more sterically hindered than the C4/C6 positions. Substitution at C2 is possible but often occurs to a lesser extent than at C4/C6 unless under specific conditions or with smaller electrophiles.

C5: This position is meta to both methoxy groups and is therefore the most deactivated position on the ring. Substitution at C5 is generally not observed.

Common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation proceed readily on the 1,3-dimethoxybenzene core, often under much milder conditions than those required for benzene (B151609) itself. chegg.commsu.edu For example, nitration of 1,3-dimethoxybenzene gives the 4-nitro derivative as the major product. chegg.com

| Reaction | Typical Reagents | Major Product (Substitution at C4/C6) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1,5-Dimethoxy-2-nitrobenzene |

| Bromination | Br₂, FeBr₃ or mild conditions | 4-Bromo-1,3-dimethoxybenzene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2,4-Dimethoxyphenyl)ethanone |

| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | 1,3-Dimethoxy-4-methylbenzene |

Directed Ortho Metalation (DOM) and Related Lithiation Reactions

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. The methoxy group is a classic example of a Directed Metalation Group (DMG). wikipedia.orgorganic-chemistry.org In 1,3-dimethoxybenzene, the two methoxy groups work cooperatively. When treated with a strong organolithium base, such as n-butyllithium (n-BuLi), the lithium atom coordinates to the Lewis basic oxygen atoms of the methoxy groups. baranlab.org This coordination brings the alkyl base into close proximity to the C-H bond at the C2 position, located between the two methoxy groups, dramatically increasing its kinetic acidity. organic-chemistry.orgbaranlab.org

Deprotonation occurs exclusively at the C2 position to form 2-lithio-1,3-dimethoxybenzene. This organolithium intermediate is stable at low temperatures and can be trapped by a wide variety of electrophiles to introduce a functional group with perfect regiocontrol at the C2 position. researchgate.net This method provides access to 1,2,3-trisubstituted benzene derivatives that are often difficult to prepare via electrophilic substitution methods.

Common electrophiles used to quench the lithiated intermediate include:

Carbon dioxide (CO₂): followed by acidic workup to yield 2,6-dimethoxybenzoic acid.

Aldehydes and Ketones: to form secondary and tertiary alcohols, respectively.

Alkyl halides (e.g., CH₃I): to introduce alkyl groups.

N,N-Dimethylformamide (DMF): to produce 2,6-dimethoxybenzaldehyde.

Silyl (B83357) halides (e.g., TMSCl): to install a silyl group, which can be used as a blocking group or for further transformations. uwindsor.ca

This cooperative directing effect makes DoM a highly reliable and predictable method for the specific functionalization of the 1,3-dimethoxybenzene core. baranlab.orgwku.edu

Cross-Coupling Reactions at Substituted Positions

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C and C-heteroatom bond formation in organic synthesis. nobelprize.orgsci-hub.se The application of these reactions to derivatives of this compound would allow for the introduction of a wide array of substituents, enabling the synthesis of complex molecular architectures. The success of such reactions depends on the electronic and steric properties of the substituents already present on the benzene ring and the compatibility of the azidomethyl group with the reaction conditions. researchgate.net

The 1,3-dimethoxybenzene core is strongly activated towards electrophilic aromatic substitution by the two methoxy groups (-OCH₃). These groups are powerful electron-donating groups (+M effect) that direct incoming electrophiles to the ortho and para positions. organicchemistrytutor.comyoutube.commasterorganicchemistry.com In the case of 1,3-dimethoxybenzene, the positions ortho and para to both methoxy groups are C2, C4, and C6. Since the C2 position is already substituted with the azidomethyl group, electrophilic halogenation would predominantly occur at the C4 or C6 positions. The azidomethyl group (-CH₂N₃) is generally considered to be weakly electron-withdrawing through induction (-I effect) due to the electronegativity of the nitrogen atoms, but it does not participate in resonance with the ring. wikipedia.org Therefore, the directing effect is overwhelmingly controlled by the methoxy groups.

For a cross-coupling reaction to occur, a leaving group, typically a halide (e.g., Br, I), must be present on the aromatic ring. A hypothetical substrate, such as 4-bromo-2-(azidomethyl)-1,3-dimethoxybenzene, could serve as an electrophilic partner in various palladium-catalyzed reactions. The stability of the azide functionality under these conditions is crucial. Research has shown that aryl azides can be compatible with certain cross-coupling conditions, particularly Suzuki reactions, suggesting that the benzylic azide in this molecule would likely tolerate the mild conditions often employed. researchgate.net

Below is a table summarizing potential Suzuki-Miyaura cross-coupling reactions on a halogenated derivative of this compound with various boronic acids. The conditions are based on established protocols for similar electron-rich aryl halides.

| Entry | Boronic Acid (R-B(OH)₂) | Catalyst | Base | Solvent | Expected Product (R-group at C4) |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Phenyl |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 4-Methoxyphenyl |

| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | Thiophen-2-yl |

| 4 | Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Vinyl |

Cascade and Multicomponent Reactions Incorporating this compound

Cascade (or domino) reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, minimizing waste and improving atom economy. acs.orgnih.gov The structure of this compound is well-suited for these processes, with the azide group serving as a versatile functional handle to initiate a sequence of bond-forming events.

Applications in Advanced Organic Synthesis and Materials Science Precursors

Building Block for Nitrogen-Containing Heterocyclic Systems

The azide (B81097) functionality of 2-(azidomethyl)-1,3-dimethoxybenzene (B6154457) is a key reactive site, allowing for its incorporation into a diverse range of heterocyclic scaffolds. This versatility has made it a valuable tool for synthetic chemists seeking to construct complex molecules with potential applications in medicinal chemistry and materials science.

Triazole-Based Scaffolds for Diverse Molecular Architectures

The reaction of azides with alkynes, known as the Huisgen 1,3-dipolar cycloaddition, is a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,2,3-triazoles. nih.govunive.it this compound can be employed in this reaction to generate a wide array of 1,4-disubstituted triazole compounds. researchgate.net The reaction is often catalyzed by copper(I) species, which allows the reaction to proceed under mild conditions with high yields. nih.govnih.gov This methodology has been utilized to create complex molecular architectures and has found applications in the synthesis of dendrimers and other macromolecules. ugent.be

The versatility of the azide-alkyne cycloaddition allows for the incorporation of the this compound moiety into various molecular frameworks. The resulting triazole ring is not merely a linker but can also be a bioactive component of the final molecule. semanticscholar.org The table below summarizes key aspects of this synthetic approach.

| Feature | Description |

| Reaction Type | Huisgen 1,3-dipolar cycloaddition (Click Chemistry) |

| Reactants | This compound and a terminal alkyne |

| Catalyst | Typically Copper(I) salts |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Key Advantages | High regioselectivity, mild reaction conditions, high yields, broad substrate scope |

Quinoline (B57606) and Quinazoline (B50416) Synthesis

Quinoline and quinazoline derivatives are important heterocyclic systems found in numerous biologically active compounds. nih.govnih.gov Various synthetic strategies have been developed to construct these scaffolds. iipseries.orgresearchgate.netnih.gov While direct synthesis of quinolines from this compound is not commonly reported, related azido-aldehydes can undergo annulation reactions to form quinoline derivatives. nih.gov For instance, 2-azidobenzaldehydes can react with various partners in multi-component reactions to build the quinoline core. nih.govmdpi.com

The synthesis of quinazolines can be achieved through several routes, often involving the cyclization of appropriately substituted benzene (B151609) derivatives. beilstein-journals.orggoogle.com The versatility of quinazoline synthesis allows for the creation of a wide range of derivatives with diverse biological activities. nih.gov

Pyrazolo[4,3-c]pyridine Formation

Pyrazolo[4,3-c]pyridines are a class of fused heterocyclic compounds that have garnered significant interest due to their potential biological activities. The synthesis of these systems can be achieved through various strategies, often involving the cyclization of functionalized pyrazole (B372694) precursors. nih.gov In one approach, an iodine-mediated electrophilic cyclization of 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles leads to the formation of the pyrazolo[4,3-c]pyridine core. nih.gov This method highlights the utility of the azidomethyl group in facilitating the construction of complex heterocyclic frameworks.

Azacoumarin Derivatives

Coumarins and their nitrogen-containing analogs, azacoumarins, are an important class of compounds with diverse applications. ekb.egmdpi.com The synthesis of coumarin (B35378) derivatives can be achieved through various condensation reactions. researchgate.net While the direct involvement of this compound in azacoumarin synthesis is not extensively documented, related azido-coumarins can be synthesized and subsequently reacted with phosphites to form various phosphorus-containing heterocyclic derivatives. ekb.eg

Precursor in Polymer Chemistry

The azide group in this compound also makes it a valuable monomer or functionalizing agent in polymer chemistry. The ability to introduce this reactive handle into polymer chains opens up possibilities for creating advanced materials with tailored properties.

Synthesis of Functionalized Polymers via Click Chemistry

As mentioned earlier, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient "click" reaction. nih.gov This reaction has been widely adopted in polymer science for the synthesis of well-defined polymer architectures and for the post-polymerization functionalization of macromolecules. ugent.benih.gov By incorporating this compound into a polymer backbone or as a side chain, the resulting polymer can be readily modified with a wide range of alkyne-containing molecules. researchgate.netnyu.edu This approach allows for the creation of functionalized polymers with specific properties for applications in drug delivery, surface modification, and materials science. nih.gov

The table below outlines the key steps and advantages of using this compound in polymer functionalization via click chemistry.

| Step | Description |

| 1. Polymer Synthesis | Incorporate this compound into the polymer chain during polymerization or through post-polymerization modification. |

| 2. Functionalization | React the azide-functionalized polymer with an alkyne-containing molecule in the presence of a copper(I) catalyst. |

| 3. Purification | Remove the catalyst and any unreacted starting materials to obtain the pure functionalized polymer. |

| Key Advantages | High reaction efficiency, mild reaction conditions, orthogonality to many other functional groups, ability to introduce a wide range of functionalities. |

Cross-linking Agents and Monomers in Materials Science

The compound this compound serves as a versatile precursor in materials science, primarily due to the reactive nature of its azidomethyl group. This functionality allows it to act both as a cross-linking agent for existing polymers and as a monomer for the synthesis of new polymeric materials.

Role as a Cross-linking Agent:

Organic azides are widely employed as efficient cross-linking agents for a variety of polymers. nih.gov The cross-linking process can be initiated through thermal activation or photolysis. Upon heating or irradiation with UV light, the azidomethyl group of this compound undergoes decomposition, releasing a molecule of nitrogen gas (N₂) and generating a highly reactive nitrene intermediate. nih.govresearchgate.net

This nitrene species can then undergo a variety of reactions with a polymer backbone, most notably C-H insertion reactions, where the nitrene inserts into a carbon-hydrogen bond on a polymer chain. researchgate.net This process forms a stable covalent bond, effectively creating a cross-link between different polymer chains or different segments of the same chain. The result is the formation of a three-dimensional polymer network. nih.gov This modification significantly alters the material's physical and chemical properties, typically leading to increased thermal stability, enhanced mechanical strength, and decreased solubility. nih.gov The dimethoxybenzene core can influence the compatibility of the cross-linker with the polymer matrix and affect the properties of the final thermoset material. cnrs.frnih.gov

Role as a Monomer:

Beyond cross-linking, the azide group in this compound enables its use as a monomer in polymer synthesis, particularly through 1,3-dipolar cycloaddition reactions. nih.govwikipedia.org This reaction, often referred to as the Huisgen cycloaddition or "click chemistry," involves the reaction of the azide with a dipolarophile, most commonly an alkyne. wikipedia.org

When this compound is reacted with a molecule containing at least two alkyne groups (a dialkyne), a polymerization reaction known as azide-alkyne polyaddition occurs. mdpi.com This step-growth polymerization process leads to the formation of poly(1,2,3-triazole)s, a class of polymers known for their high thermal stability, adhesive properties, and potential for further functionalization. mdpi.com The structure of the resulting polymer can be tailored by selecting different alkyne comonomers, allowing for control over properties like rigidity, solubility, and thermal behavior. researchgate.netrsc.org The reaction can proceed either thermally or, more commonly, be catalyzed by copper(I) species, which allows for milder reaction conditions and regioselective formation of the 1,4-disubstituted triazole ring. mdpi.com

Table 1: Comparison of Azide-Based Material Synthesis Routes

| Method | Reactive Group | Activation | Key Intermediate | Resulting Structure | Primary Application |

|---|---|---|---|---|---|

| Nitrene-based Cross-linking | Azide (-N₃) | Thermal or Photolytic | Nitrene (:N-R) | 3D Polymer Network | Thermoset Resins |

| 1,3-Dipolar Cycloaddition | Azide (-N₃) | Thermal or Cu(I) Catalysis | 1,3-Dipole | Poly(1,2,3-triazole) | Thermoplastics, Functional Polymers |

Intermediate for Supramolecular Chemistry

The chemical functionalities of this compound make it a valuable building block, or synthon, for the construction of larger, highly organized molecular systems in the field of supramolecular chemistry. Its utility stems from the ability of the azide group to participate in highly specific and efficient covalent bond-forming reactions, which serve to link molecular components into a pre-designed assembly.

The most significant reaction in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. mdpi.com This reaction allows this compound to be covalently linked to other molecules that possess a terminal alkyne functionality. The reaction is characterized by its high yield, stereospecificity, and tolerance of a wide range of other functional groups, meaning it can be performed on complex molecules without the need for extensive protecting group strategies. wikipedia.org

The product of this reaction is a stable 1,2,3-triazole ring, which acts as a robust and geometrically well-defined linker connecting the dimethoxybenzene unit to another molecular fragment. mdpi.com This triazole linker is not merely a passive connector; its heteroatoms can participate in non-covalent interactions such as hydrogen bonding and metal coordination, which are fundamental to directing the self-assembly of supramolecular structures.

By designing complementary molecules with one or more alkyne groups, researchers can use this compound to synthesize complex architectures such as rotaxanes, catenanes, dendrimers, and functionalized metal-organic frameworks (MOFs). acs.orgnih.govmdpi.com For instance, an azidomethyl-appended benzene derivative has been successfully incorporated into MOFs, with the azide group serving as a versatile handle for post-synthetic modification via click reactions. acs.org This allows for the precise engineering of the MOF's internal pore surface and chemical properties. The dimethoxybenzene portion of the molecule can also influence the final properties of the supramolecular assembly through steric effects or by participating in π-stacking interactions.

Table 2: Role in Supramolecular Synthesis

| Feature | Description | Significance in Supramolecular Chemistry |

|---|---|---|

| Reactive Handle | Azidomethyl group (-CH₂N₃) | Enables covalent bond formation via click chemistry. wikipedia.org |

| Key Reaction | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Highly efficient, specific, and forms a stable linkage. mdpi.com |

| Resulting Linker | 1,2,3-Triazole ring | Provides structural rigidity and sites for non-covalent interactions. mdpi.com |

| Core Structure | 1,3-Dimethoxybenzene (B93181) | Influences solubility, steric properties, and potential for π-stacking. |

Derivatives, Analogues, and Structural Modifications of 2 Azidomethyl 1,3 Dimethoxybenzene

Substitution Patterns on the Aromatic Ring (e.g., Halogenation, Alkylation, Acylation)

The 1,3-dimethoxybenzene (B93181) core is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the two methoxy (B1213986) groups. rsc.orgchegg.commasterorganicchemistry.com These groups direct incoming electrophiles primarily to the ortho and para positions. In the case of 1,3-dimethoxybenzene, the 2-, 4-, and 6-positions are activated. Since the parent compound already has a substituent at the 2-position, further substitutions are expected to occur at the 4- and 6-positions, with potential for minor products from substitution at the 5-position.

Halogenation: The introduction of halogen atoms onto the aromatic ring is a common strategy to modulate electronic properties and metabolic stability. The synthesis of halogenated derivatives of 2-(azidomethyl)-1,3-dimethoxybenzene (B6154457) can be achieved through standard electrophilic halogenation protocols. For instance, bromination can introduce a bromine atom at the 4- or 6-position of the dimethoxybenzene ring. While direct halogenation of the parent azide (B81097) may require careful condition optimization to avoid side reactions with the azido (B1232118) group, an alternative route involves the halogenation of a precursor like 2,6-dimethoxybenzyl alcohol or 2,6-dimethoxytoluene, followed by conversion of the methyl or hydroxymethyl group to the azidomethyl function. mdpi.com

Alkylation and Acylation: Friedel-Crafts alkylation and acylation reactions are powerful methods for introducing carbon-based substituents onto activated aromatic rings. researchgate.net The reaction of 1,3-dimethoxybenzene with various alkylating or acylating agents, typically in the presence of a Lewis acid or a protic acid catalyst like polyphosphoric acid, can yield a range of derivatives. researchgate.net These reactions would similarly target the positions ortho and para to the methoxy groups. For example, acylation of 1,3-dimethoxybenzene with acyl chlorides can produce substituted propiophenones. researchgate.net Applying this logic, the aromatic ring of the parent compound or its precursors could be functionalized with alkyl or acyl groups to study structure-activity relationships.

| Modification Type | Reagent Example | Potential Product Structure | Rationale for Modification |

|---|---|---|---|

| Halogenation (Bromination) | N-Bromosuccinimide (NBS) | 4-Bromo-2-(azidomethyl)-1,3-dimethoxybenzene | Modulate lipophilicity and electronic properties; potential for further cross-coupling reactions. |

| Acylation (Acetylation) | Acetyl chloride / AlCl₃ | 1-(4-(Azidomethyl)-2,6-dimethoxyphenyl)ethan-1-one | Introduce a ketone functionality as a handle for further derivatization or as a hydrogen bond acceptor. |

| Alkylation (t-Butylation) | tert-Butyl chloride / AlCl₃ | 4-(tert-Butyl)-2-(azidomethyl)-1,3-dimethoxybenzene | Introduce steric bulk to probe binding site interactions and improve metabolic stability. |

| Nitration | HNO₃ / H₂SO₄ | 2-(Azidomethyl)-1,3-dimethoxy-4-nitrobenzene | Introduce a strongly electron-withdrawing group; nitro group can be reduced to an amine for further functionalization. libretexts.org |

Variations in the Alkyl Azide Chain Length and Branching

Modifying the linker between the aromatic ring and the terminal azide group provides a means to alter the spatial positioning and flexibility of the reactive azide moiety.

Chain Length Variation: Homologues of this compound can be synthesized by extending the methylene (B1212753) (-CH₂-) chain. For instance, a two-carbon linker, yielding 2-(2-azidoethyl)-1,3-dimethoxybenzene, could be prepared from 2-(2-bromoethyl)-1,3-dimethoxybenzene via nucleophilic substitution with sodium azide. This general strategy of converting an appropriate alkyl halide or sulfonate ester to an azide is a cornerstone of organic azide synthesis. Increasing the chain length can be crucial for applications where a specific distance is required to span a biological target or to optimize the geometry for intramolecular reactions.

Chain Branching: The introduction of alkyl substituents on the chain, creating branched analogues, can impart conformational rigidity and influence molecular recognition. For example, synthesizing a derivative such as 2-(1-azidoethyl)-1,3-dimethoxybenzene would introduce a chiral center and steric bulk adjacent to the aromatic ring. The synthesis would typically start from a corresponding branched precursor, such as 1-(2,6-dimethoxyphenyl)ethanol, which could be converted to the corresponding bromide and subsequently to the azide.

| Modification Type | Precursor Example | Product Name | Potential Impact |

|---|---|---|---|

| Chain Extension (n=2) | 2-(2-Bromoethyl)-1,3-dimethoxybenzene | 2-(2-Azidoethyl)-1,3-dimethoxybenzene | Increases distance and flexibility of the azide group relative to the ring. |

| Chain Extension (n=3) | 2-(3-Bromopropyl)-1,3-dimethoxybenzene | 2-(3-Azidopropyl)-1,3-dimethoxybenzene | Further increases the reach of the azide functional group. |

| Alpha-Branching (Methyl) | 2-(1-Bromoethyl)-1,3-dimethoxybenzene | 2-(1-Azidoethyl)-1,3-dimethoxybenzene | Introduces a chiral center and steric hindrance near the aromatic ring. |

Heteroaromatic Azidomethyl Analogues

Bioisosteric replacement of the benzene (B151609) ring with a heteroaromatic system is a widely used strategy in medicinal chemistry to improve properties such as solubility, metabolic profile, and target affinity. researchgate.netnih.gov A heteroaromatic analogue, or isostere, of this compound would involve substituting the benzene core with a heterocycle like pyridine, pyrimidine, furan, or thiophene, while retaining the key azidomethyl and methoxy substituents. organic-chemistry.orgnih.govresearchgate.netscielo.org.mx

| Heteroaromatic Core | Example Analogue Name | Key Feature Change |

|---|---|---|

| Pyridine | 2-(Azidomethyl)-3,5-dimethoxypyridine | Introduces a basic nitrogen atom, alters dipole moment, potential for hydrogen bonding. |

| Pyrimidine | 2-(Azidomethyl)-4,6-dimethoxypyrimidine | Introduces two nitrogen atoms, significantly changing electronic properties and solubility. |

| Thiophene | 3-(Azidomethyl)-2,4-dimethoxythiophene | Replaces the phenyl ring with a sulfur-containing five-membered ring, altering size and electronics. |

| Furan | 3-(Azidomethyl)-2,4-dimethoxyfuran | Replaces the phenyl ring with an oxygen-containing five-membered ring, potentially increasing polarity. |

Polyvalent Azides Derived from Dimethoxybenzene Scaffolds

Polyvalent molecules, which present multiple functional groups on a central scaffold, can exhibit enhanced binding affinity and unique biological activities due to the chelation effect or the ability to engage multiple binding sites simultaneously. The dimethoxybenzene ring can serve as a scaffold for creating divalent or trivalent azide compounds.

The synthesis of such polyvalent azides would involve introducing multiple azidomethyl groups onto the same aromatic ring. A synthetic route could start with the poly-formylation or poly-chloromethylation of 1,3-dimethoxybenzene at its activated 2-, 4-, and 6-positions. Subsequent reduction of the formyl groups to alcohols or direct conversion of the chloromethyl groups would yield precursors for azidation. For example, the reaction of 2,4-bis(chloromethyl)-1,5-dimethoxybenzene with sodium azide would produce a divalent azide. These multivalent structures are of significant interest for applications in materials science and chemical biology, particularly in "click" chemistry reactions where they can act as cross-linking agents or as scaffolds for constructing complex macromolecular architectures. core.ac.uk

| Valency | Hypothetical Structure Name | Potential Application |

|---|---|---|

| Divalent | 2,4-Bis(azidomethyl)-1,5-dimethoxybenzene | Cross-linking agent for polymers, scaffold for bivalent ligands. |

| Trivalent | 2,4,6-Tris(azidomethyl)-1,3,5-trimethoxybenzene (derived from a trimethoxybenzene scaffold) | Building block for dendrimers or highly cross-linked networks via click chemistry. |

Mechanistic and Theoretical Investigations

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to model and predict the properties of 2-(azidomethyl)-1,3-dimethoxybenzene (B6154457) at an atomic level. These methods allow for the study of molecular characteristics that are often difficult to probe experimentally.

Density Functional Theory (DFT) is a primary computational method used to investigate the electronic structure and reactivity of molecules like this compound. researchgate.net DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G+(d,p) or def2-TZVP), provide detailed information on molecular orbitals and electron distribution. researchgate.netnih.gov

Key parameters derived from DFT studies include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity; a narrow gap suggests higher reactivity and the potential for intramolecular charge transfer. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For a molecule like this compound, negative potential sites would be expected around the nitrogen atoms of the azide (B81097) group and the oxygen atoms of the methoxy (B1213986) groups, indicating them as likely sites for electrophilic attack. rsc.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular bonding, charge delocalization, and hyperconjugative interactions between orbitals, which contribute to molecular stability. nih.gov

While specific DFT studies on this compound are not extensively documented in the reviewed literature, analysis of related dimethoxybenzene and trimethoxyphenyl derivatives provides a strong framework for understanding its expected electronic properties. researchgate.netnih.gov For instance, studies on other dimethoxybenzene derivatives have used DFT to demonstrate their thermodynamic stability and reactivity patterns, which are crucial for potential applications. researchgate.net

Table 1: Key Parameters from DFT Studies on Structurally Related Compounds

| Parameter | Information Provided | Relevance to this compound |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. nih.gov | A smaller gap would suggest higher reactivity, particularly for cycloaddition reactions involving the azide group. |

| Molecular Electrostatic Potential (MEP) | Identifies nucleophilic and electrophilic sites. rsc.org | Predicts how the molecule will interact with other reactants, with the azide group being a key site. |

| Global Reactivity Descriptors | Quantifies hardness, softness, and electrophilicity. rsc.org | Provides a quantitative measure of its expected reactivity profile in various chemical environments. |

| NBO Analysis | Details charge transfer and orbital interactions. nih.gov | Explains the stability conferred by the delocalization of electrons between the benzene (B151609) ring and the substituents. |

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule such as this compound, which has rotational freedom around the bonds connecting the benzyl (B1604629) group to the azidomethyl substituent, MD simulations can provide critical insights into its conformational landscape. These simulations can map out the preferred spatial arrangements of the molecule in different environments (e.g., in various solvents or interacting with a catalyst surface) and the energy barriers between different conformations. Such information is vital for understanding how the molecule's shape affects its reactivity. However, specific MD simulation studies focused on the conformational behavior of this compound have not been identified in the surveyed literature.

Computational chemistry, particularly DFT, is instrumental in predicting the detailed mechanisms of chemical reactions. nih.gov For this compound, this is especially relevant for its participation in 1,3-dipolar cycloadditions. nih.gov By calculating the potential energy surface of a reaction, researchers can:

Identify the structures of transition states.

Calculate the activation energies (energy barriers) for different potential reaction pathways. nih.gov

Predict the thermodynamics and kinetics of the reaction, determining whether a reaction is favorable and how fast it will proceed.

For example, in the context of azide-alkyne cycloadditions, DFT calculations can predict whether the reaction will proceed via a concerted or stepwise mechanism and can explain the observed regioselectivity (i.e., the formation of 1,4- vs. 1,5-disubstituted triazoles). nih.gov Computational studies on the copper-catalyzed azide-alkyne cycloaddition (CuAAC) have used DFT to support the proposed catalytic cycle and the structures of key intermediates. nih.govacs.org

Reaction Kinetic Studies of Azide Transformations

Kinetic studies measure the rates of chemical reactions and provide empirical evidence for reaction mechanisms. For this compound, key transformations include cycloaddition reactions and thermal decomposition.

Another area of kinetic study for azides is their thermal decomposition, which typically involves the extrusion of dinitrogen gas (N₂). researchgate.netresearchgate.net Kinetic analyses of such decompositions can be performed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine activation energies and reaction mechanisms. researchgate.net

Table 2: Example Reaction Conditions for CuAAC of Benzyl Azide (an analogue)

| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl azide, Phenylacetylene (B144264) | CuI (1 mol%) | Cyrene™ | 30 | 12 | 96 |

| Benzyl bromide, NaN₃, Phenylacetylene (One-pot) | CuI | Cyrene™ | 85 | 24 | 84 |

Data sourced from a study on CuAAC reactions in a biomass-derived solvent, illustrating typical reaction kinetics for a closely related azide. beilstein-journals.org

Elucidation of Catalyst Roles in Click Chemistry and Other Processes

The role of the catalyst is paramount in many reactions involving this compound, most notably in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov The catalyst, typically a copper(I) species, dramatically alters the reaction mechanism compared to the uncatalyzed thermal cycloaddition, leading to high yields, exceptional regioselectivity for the 1,4-disubstituted triazole, and mild reaction conditions. organic-chemistry.orgnih.gov

The consensus catalytic cycle for CuAAC involves several key steps:

Formation of a Copper(I)-Acetylide: The terminal alkyne reacts with the Cu(I) catalyst to form a copper-acetylide intermediate. This step is believed to be crucial for activating the alkyne. aatbio.com

Coordination of the Azide: The azide component, in this case, this compound, coordinates to the copper acetylide complex.

Cycloaddition: A 1,3-dipolar cycloaddition occurs within the coordination sphere of the copper, leading to the formation of a six-membered copper-containing metallacycle (a cupracycle). organic-chemistry.org

Ring Contraction and Product Release: This intermediate undergoes ring contraction to a triazolyl-copper derivative. Subsequent protonolysis cleaves the copper-triazole bond, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the active Cu(I) catalyst, thus closing the catalytic cycle. organic-chemistry.org

Recent computational and experimental studies suggest that the catalytically active species may be more complex than a single copper atom, with evidence pointing towards the involvement of dinuclear or polynuclear copper species that may enhance catalytic activity. nih.govacs.org The ligands attached to the copper center, such as N-heterocyclic carbenes (NHCs), also play a critical role in stabilizing the Cu(I) oxidation state and modulating the catalyst's activity. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy (e.g., FT-IR) for Azide (B81097) and Aromatic Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of 2-(azidomethyl)-1,3-dimethoxybenzene (B6154457), FT-IR is particularly effective for confirming the presence of the critical azide (–N₃) moiety and characterizing the substituted aromatic ring.

The most diagnostic absorption band for this compound is the strong, sharp peak corresponding to the asymmetric stretching vibration of the azide group. This peak typically appears in a relatively uncongested region of the spectrum, generally between 2100 and 2120 cm⁻¹. mdpi.comthermofisher.com The presence of a distinct absorption in this range is a clear indicator of the successful incorporation of the azide functional group.

Other key vibrational modes include those associated with the 1,3-dimethoxybenzene (B93181) core. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C-O stretching of the methoxy (B1213986) groups gives rise to strong absorptions, typically in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. For comparison, the related precursor 2,6-dimethoxybenzyl bromide shows a prominent peak at 1088 cm⁻¹. mdpi.comresearchgate.net Aromatic C=C stretching vibrations within the benzene (B151609) ring will produce a series of peaks in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Key FT-IR Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Azide (R-N₃) | Asymmetric Stretch | 2100 - 2120 | Strong, Sharp |

| Aromatic C-H | Stretch | > 3000 | Medium to Weak |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium to Strong |

| Aryl Ether (C-O) | Asymmetric Stretch | 1250 - 1300 | Strong |

| Aryl Ether (C-O) | Symmetric Stretch | 1000 - 1100 | Strong |

| Methylene (B1212753) (CH₂) | Stretch | 2850 - 2960 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Proton and Carbon)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on data from the closely related 2,6-dimethoxybenzyl bromide, the following signals are expected mdpi.comresearchgate.net:

A triplet for the proton at the C4 position of the aromatic ring, appearing downfield.

A doublet for the two equivalent protons at the C3 and C5 positions.

A sharp singlet corresponding to the six protons of the two equivalent methoxy (–OCH₃) groups.

A singlet for the two protons of the azidomethyl (–CH₂N₃) group. The replacement of the bromine atom with an azide group would cause a predictable upfield shift for this methylene signal compared to the 4.70 ppm observed for the –CH₂Br group in the precursor.

Carbon (¹³C) NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, the spectrum is expected to show:

A signal for the two equivalent carbons bearing the methoxy groups (C1 and C3).

A signal for the carbon para to the azidomethyl group (C5).

A signal for the ipso-carbon to which the azidomethyl group is attached (C2).

A signal for the two equivalent carbons ortho to the azidomethyl group (C4 and C6).

A signal for the two equivalent methoxy group carbons.

A signal for the methylene carbon of the azidomethyl group. This signal would be shifted compared to the 23.7 ppm observed for the bromomethyl carbon in the precursor. mdpi.comresearchgate.net

Interactive Data Table: Predicted NMR Spectroscopic Data

| ¹H NMR | Atom | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |

| H4 | ~7.3 | Triplet (t) | 1H | |

| H3, H5 | ~6.6 | Doublet (d) | 2H | |

| -CH₂N₃ | ~4.4 - 4.6 | Singlet (s) | 2H | |

| -OCH₃ | ~3.9 | Singlet (s) | 6H | |

| ¹³C NMR | Atom | Predicted Chemical Shift (δ ppm) | ||

| C1, C3 | ~158 | |||

| C5 | ~130 | |||

| C2 | ~114 | |||

| C4, C6 | ~104 | |||

| -OCH₃ | ~56 | |||

| -CH₂N₃ | ~50 - 55 |

Note: Predicted values are based on data from the analogous compound 2,6-dimethoxybenzyl bromide and known substituent effects.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure of a compound from its fragmentation pattern upon ionization. For this compound (C₉H₁₁N₃O₂), the molecular weight is 193.20 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z of 193. A characteristic and often dominant fragmentation pathway for benzyl (B1604629) azides is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. researchgate.net This would result in a significant peak at m/z 165, corresponding to the [M-N₂]⁺˙ radical cation.

This fragment can then undergo further fragmentation. A subsequent prominent fragment would likely be the 2,6-dimethoxybenzyl cation at m/z 151, formed by the loss of a hydrogen atom and rearrangement, analogous to the [M-Br]⁺ fragment observed for 2,6-dimethoxybenzyl bromide. mdpi.comresearchgate.net Further fragmentation could involve the loss of formaldehyde (B43269) (CH₂O, 30 Da) or methyl radicals (CH₃, 15 Da) from the methoxy groups.

Interactive Data Table: Expected Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment | Formula | Notes |

| 193 | Molecular Ion [M]⁺˙ | [C₉H₁₁N₃O₂]⁺˙ | Confirms molecular weight. |

| 165 | [M-N₂]⁺˙ | [C₉H₁₁O₂]⁺˙ | Characteristic loss of nitrogen gas from the azide group. |

| 151 | [C₈H₉O₂]⁺ | [C₈H₉O₂]⁺ | Formation of the stable 2,6-dimethoxybenzyl cation. |

| 135 | [M-N₂-CH₂O]⁺˙ | [C₈H₉O]⁺˙ | Loss of formaldehyde from the m/z 165 fragment. |

| 121 | [C₇H₅O₂]⁺ | [C₇H₅O₂]⁺ | Loss of a methyl group from the m/z 151 fragment. |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a pure sample. This technique is fundamental for confirming the empirical formula of a newly synthesized compound. The molecular formula for this compound is C₉H₁₁N₃O₂. The theoretical elemental composition can be calculated from the atomic weights of its constituent elements.

The experimentally determined values for C, H, and N should closely match the theoretical percentages. In academic and industrial standards, a deviation of within ±0.4% is generally considered acceptable to confirm the purity and assigned formula of the compound. nih.govresearchgate.net

Interactive Data Table: Elemental Composition of C₉H₁₁N₃O₂

| Element | Symbol | Atomic Weight | Count | Total Weight | Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 55.95% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.74% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 21.75% |

| Oxygen | O | 15.999 | 2 | 31.998 | 16.56% |

| Total | 193.206 | 100.00% |

Chromatographic Techniques (e.g., TLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique used to monitor the conversion of the starting material (e.g., 2,6-dimethoxybenzyl bromide) to the azide product. The reaction progress can be followed by spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and eluting with an appropriate solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297). The starting material and the product will have different polarities and thus different retention factors (Rƒ values), allowing for a clear visualization of the reaction's completion. The product, being slightly more polar than the bromide precursor, is expected to have a lower Rƒ value.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rsc.org It serves as a definitive method for confirming the identity and purity of the final product. The sample is vaporized and separated based on its boiling point and interaction with the GC column. The eluted compound then enters the mass spectrometer, which provides its mass spectrum. For this compound, the GC chromatogram should show a single major peak, and the mass spectrum of this peak should match the expected fragmentation pattern, with a molecular ion at m/z 193. umich.edu

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of 2,6-dimethoxybenzyl bromide was determined at 93 K. It crystallizes in the orthorhombic space group Pna2₁. mdpi.comresearchgate.net The analysis revealed that the two methoxy groups are essentially coplanar with the benzene ring, while the C-CH₂-Br bond is oriented perpendicular to the plane of the ring. This conformation minimizes steric hindrance. It is highly probable that this compound would adopt a similar solid-state structure, with the azidomethyl group also oriented out of the plane of the aromatic ring.

Interactive Data Table: Crystallographic Data for Precursor 2,6-Dimethoxybenzyl Bromide

| Parameter | Value |

| Chemical Formula | C₉H₁₁BrO₂ |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 13.297 |

| b (Å) | 5.033 |

| c (Å) | 13.789 |

| α, β, γ (°) | 90.00 |

| Volume (ų) | 922.8 |

| Z | 4 |

Data from the crystallographic analysis of the precursor compound, 2,6-dimethoxybenzyl bromide. mdpi.comresearchgate.net

Future Research Directions and Emerging Opportunities

Development of Novel Green Chemistry Synthetic Routes

Traditional syntheses of benzylic azides often rely on the nucleophilic substitution of benzylic halides with potentially hazardous azide (B81097) salts like sodium azide in polar aprotic solvents. Future research is expected to focus on developing more sustainable and environmentally benign synthetic pathways to 2-(azidomethyl)-1,3-dimethoxybenzene (B6154457).

Key opportunities include:

Direct C-H Azidation: Moving beyond halide precursors, the direct azidation of the benzylic C-H bond of 2-methyl-1,3-dimethoxybenzene represents a significant advancement in atom economy. Research into copper-photoredox catalysis, which has shown success for a range of benzylic substrates, could provide a mild and selective route. organic-chemistry.orgacs.org This approach avoids the need for pre-functionalization (i.e., halogenation) and the generation of stoichiometric salt waste. organic-chemistry.org

Water as a Green Solvent: The use of water as a reaction medium is a cornerstone of green chemistry. Investigating catalytic systems, such as those employing copper(II)-β-cyclodextrin, could enable the efficient synthesis of benzylic azides from corresponding halides in aqueous media at ambient temperatures. researchgate.net

Alternative Azidating Agents: Exploration of safer, solid, or polymer-supported azidating agents can mitigate the risks associated with hydrazoic acid or volatile azide precursors. The use of reagents like the Zhdankin azidoiodinane in conjunction with visible-light photochemistry offers a promising alternative for direct C-N bond formation. organic-chemistry.org

| Synthetic Strategy | Typical Precursor | Key Reagents | Potential Green Advantages | Reference |

|---|---|---|---|---|

| Conventional SN2 Reaction | Benzylic Halide | Sodium Azide, DMSO/DMF | Well-established, high yield | |

| Photoredox C-H Azidation | Benzylic C-H | Copper Catalyst, Zhdankin Reagent | High atom economy, avoids pre-functionalization, mild conditions | organic-chemistry.org |

| Catalysis in Water | Benzylic Halide | Cu(II)-β-cyclodextrin, Sodium Azide | Eliminates organic solvents, economical, reduced waste | researchgate.net |

| Flow Azidation | Benzylic Alcohol | TMSN3, Amberlyst-15 | Improved safety, recyclable catalyst, scalable | organic-chemistry.org |

Exploration of Azide-Mediated Polymerizations and Advanced Materials

The azide moiety is exceptionally versatile, serving as a precursor to highly reactive nitrenes or as a partner in cycloaddition reactions. These properties make this compound an attractive monomer or cross-linking agent for creating advanced materials.

Future research avenues include:

Thermosetting Polymers: Bis-azides are effective cross-linkers for polymers, forming robust networks upon thermal or photochemical activation via nitrene intermediates. nih.gov By designing a di- or tri-functionalized version of this compound, novel thermosets with high thermal stability and specific mechanical properties could be developed. The electron-donating methoxy (B1213986) groups may influence the decomposition temperature and reactivity of the resulting nitrene.

"Click" Polymerization: The azide group is a key component of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. google.com Polymerization of a bifunctional monomer containing the this compound unit with a di-alkyne could produce functional poly-triazoles. rsc.org This method offers high efficiency and regioselectivity, leading to well-defined polymer structures.

Photo-Crosslinkable Materials: The photolytic decomposition of the azide group to a nitrene can be used to cross-link polymer matrices. nih.gov Incorporating this compound as a pendant group in a polymer chain could allow for the creation of photo-patternable materials or photo-curable resins, where the cross-linking density can be controlled by the dose of UV irradiation. rsc.org

| Polymerization/Modification Strategy | Key Reaction | Resulting Material Type | Potential Application | Reference |

|---|---|---|---|---|

| Thermal Cross-linking | Nitrene Formation/Insertion | Thermoset Resin | High-performance composites, adhesives | nih.gov |

| Azide-Alkyne Cycloaddition | 1,2,3-Triazole Formation | Functional Poly(benzotriazole) | High refractive index materials, specialty polymers | rsc.org |

| Photochemical Cross-linking | Nitrene Formation/Insertion | Photoresist, Hydrogel | Microelectronics, biomaterials | rsc.org |

| Surface Modification | Click Chemistry, Staudinger Ligation | Functionalized Surfaces | Biocompatible coatings, sensor arrays | researchgate.net |

Integration into Flow Chemistry and Automation for Scalable Synthesis

The synthesis of organic azides can be hazardous due to the potential for explosive decomposition of the azide reagents or intermediates. technologynetworks.com Flow chemistry offers a powerful solution by performing reactions in small-volume, continuous-flow reactors, which provides superior control over reaction parameters and minimizes the accumulation of hazardous species.

Emerging opportunities include:

Safer, Scalable Production: Implementing the synthesis of this compound in a continuous flow system would significantly enhance safety by minimizing the reaction volume at any given time and allowing for precise temperature control to prevent thermal runaway. technologynetworks.comacs.org This approach is ideal for scaling up production from the lab to industrial quantities. acs.org

Automated Reaction Optimization: Automated flow chemistry platforms can be used to rapidly screen and optimize reaction conditions (e.g., temperature, residence time, stoichiometry) to maximize yield and purity. technologynetworks.com This high-throughput experimentation accelerates process development.

Multistep Automated Synthesis: The target compound can be generated and used in-situ in a subsequent reaction within an integrated, multistep flow system. rsc.org For example, this compound could be synthesized in one module and then directly reacted with an alkyne in a second module to produce a triazole, all within a closed, automated platform. rsc.orgbeilstein-journals.org

Computational Design of New Reactivity and Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. Applying these methods to this compound can guide experimental work and uncover novel applications.

Future research directions involve:

Predicting Cycloaddition Reactivity: DFT calculations can be used to model the 1,3-dipolar cycloaddition reactions of this compound with various dipolarophiles (e.g., alkynes, alkenes). These studies can predict activation energies, regioselectivity (i.e., the formation of 1,4- vs. 1,5-substituted triazoles), and the influence of the dimethoxybenzene ring on the reaction mechanism. acs.orgglobal-sci.comufms.br

Mechanism of Nitrene Formation and Insertion: Computational modeling can elucidate the mechanism of thermal or photochemical decomposition of the azide. acs.org Understanding the energetics of N₂ extrusion and the subsequent reactivity of the singlet or triplet nitrene intermediate is crucial for designing efficient cross-linking processes or C-H insertion reactions. beilstein-archives.org

In Silico Design of Functional Molecules: By predicting the electronic and structural properties of molecules derived from this compound, computational methods can accelerate the design of new materials. For instance, the properties of resulting polymers or the binding affinity of triazole products to biological targets could be modeled before their synthesis is attempted. cuny.edu

| Computational Method | Area of Investigation | Predicted Properties | Reference |

|---|---|---|---|

| DFT (e.g., B3LYP, M06-2X) | 1,3-Dipolar Cycloadditions | Activation energies, transition state geometries, regioselectivity | acs.orgglobal-sci.comnih.gov |

| Time-Dependent DFT (TD-DFT) | Photochemical Decomposition | Excited state energies, mechanism of N₂ extrusion | rsc.org |

| Distortion/Interaction Model | Strain-Promoted Cycloadditions | Reactivity trends with strained alkynes/alkenes | acs.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Reaction Mechanism | Bonding analysis, concerted vs. stepwise pathways | researchgate.net |

Multimodal Approaches in Synthetic and Mechanistic Investigations

A comprehensive understanding of the synthesis and reactivity of this compound requires detailed mechanistic information. Combining multiple analytical techniques for real-time reaction monitoring provides deeper insights than post-reaction analysis alone.

Future opportunities lie in:

In-situ Spectroscopic Monitoring: Employing in-situ spectroscopic methods like Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can track the concentration of reactants, intermediates, and products in real-time. ucc.ie For example, the characteristic azide stretch (~2100 cm⁻¹) in the IR spectrum is a powerful handle for monitoring the kinetics of both its formation and consumption. ucc.ie

Flow Chemistry with Integrated Analytics: Combining automated flow synthesis platforms with online, real-time analytics (e.g., FlowNMR, HPLC-MS) allows for rapid data collection during reaction optimization. ucc.ieresearchgate.net This integration provides immediate feedback on the effect of changing process parameters, enabling a more efficient mapping of the reaction landscape.

Combined Kinetic and Spectroscopic Studies: Detailed kinetic analysis, coupled with the identification of transient species through spectroscopy, can help to definitively establish reaction mechanisms. youtube.com This is particularly important for understanding complex processes like catalyzed C-H azidation or nitrene-mediated cross-linking, allowing for the rational design of improved catalysts and reaction conditions. scienceopen.com

Q & A

Q. What precautions are necessary when handling azidomethyl derivatives in aqueous environments?

- Risk Mitigation :

- Avoid prolonged exposure to water, which hydrolyzes azides to amines (e.g., NH₃ release at pH > 9) .

- Use anhydrous solvents (e.g., THF, DMF) and inert gas (N₂/Ar) for moisture-sensitive reactions .

Data Reproducibility and Validation

-

Key Reference Spectra :

Technique Key Peaks Reference ¹H NMR δ 4.35 (s, 2H, CH₂N₃), 3.84 (s, 3H, OCH₃) ¹³C NMR δ 157.2 (C-O), 49.7 (CH₂N₃) HRMS [M + Na]⁺ = 252.0755 -

Reaction Yield Variability : Reproducibility hinges on azide precursor purity (>95% by NMR) and exclusion of trace metals (e.g., Cu, Fe) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products